Cas no 896363-06-7 (4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro4.5decane)

4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core functionalized with benzenesulfonyl and 3-methoxybenzoyl groups. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The benzenesulfonyl moiety enhances stability and modulates reactivity, while the 3-methoxybenzoyl group introduces potential for selective interactions with biological targets. Its spirocyclic framework contributes to conformational rigidity, which may improve binding affinity and pharmacokinetic profiles. The compound is suited for applications in the development of enzyme inhibitors or receptor modulators, offering versatility in synthetic modifications for structure-activity relationship studies.
4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro4.5decane structure
896363-06-7 structure
Product name:4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro4.5decane
CAS No:896363-06-7
MF:C21H24N2O5S
MW:416.490664482117
CID:5478433

4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • [4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methoxyphenyl)methanone
    • 4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro4.5decane
    • Inchi: 1S/C21H24N2O5S/c1-27-18-7-5-6-17(16-18)20(24)22-12-10-21(11-13-22)23(14-15-28-21)29(25,26)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3
    • InChI Key: KCBIDNVZSKQLCF-UHFFFAOYSA-N
    • SMILES: C(N1CCC2(OCCN2S(C2=CC=CC=C2)(=O)=O)CC1)(C1=CC=CC(OC)=C1)=O

4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro4.5decane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2663-0199-10μmol
4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
896363-06-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2663-0199-15mg
4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
896363-06-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2663-0199-100mg
4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
896363-06-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2663-0199-5μmol
4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
896363-06-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2663-0199-40mg
4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
896363-06-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2663-0199-2μmol
4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
896363-06-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2663-0199-4mg
4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
896363-06-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2663-0199-20μmol
4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
896363-06-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2663-0199-20mg
4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
896363-06-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2663-0199-25mg
4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
896363-06-7 90%+
25mg
$109.0 2023-05-16

Additional information on 4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro4.5decane

Research Briefing on 4-(Benzenesulfonyl)-8-(3-Methoxybenzoyl)-1-Oxa-4,8-Diazaspiro[4.5]Decane (CAS: 896363-06-7)

The compound 4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS: 896363-06-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This spirocyclic derivative, characterized by its unique structural features, has been investigated for its role as a modulator of specific biological targets, particularly in the context of neurological disorders and inflammatory diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

One of the key areas of research involving this compound is its interaction with neurotransmitter receptors. Preliminary findings suggest that 896363-06-7 exhibits high affinity for certain G-protein-coupled receptors (GPCRs), which are critical in regulating synaptic transmission and neuronal excitability. Structural analyses indicate that the benzenesulfonyl and methoxybenzoyl moieties contribute to its binding specificity, making it a promising candidate for further optimization in drug development. Computational docking studies have further supported these observations, highlighting potential binding pockets and interactions with receptor residues.

In addition to its neurological applications, recent investigations have explored the anti-inflammatory properties of 4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane. In vitro assays using macrophage cell lines demonstrated its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects were attributed to the compound's inhibition of key signaling pathways, including NF-κB and MAPK. Such findings position 896363-06-7 as a potential lead compound for the treatment of chronic inflammatory conditions, though further in vivo validation is required.

Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability and metabolic stability. Results indicate moderate oral bioavailability and a favorable half-life in rodent models, with minimal off-target effects observed at therapeutic doses. However, challenges remain in optimizing its solubility and blood-brain barrier penetration, which are critical for its application in central nervous system disorders. Researchers are currently exploring structural modifications and formulation strategies to address these limitations.

In conclusion, 4-(benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane represents a versatile scaffold with dual therapeutic potential in neurology and immunology. Its unique chemical structure and promising preclinical data warrant further investigation, including advanced clinical trials to assess its safety and efficacy in humans. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives based on this core structure, potentially leading to novel therapeutics for unmet medical needs.

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